

KHKI-01215 chemical structure and properties

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

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In-Depth Technical Guide: KHKI-01215

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective small molecule inhibitor of NUA family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KHKI-01215**, with a focus on its mechanism of action within the NUA2-YAP signaling pathway. Detailed experimental protocols for the characterization of this compound are also provided.

Chemical Structure and Properties

KHKI-01215 is a complex heterocyclic molecule with the systematic IUPAC name 4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine. Its structure is characterized by a central pyrimidine ring with multiple substituted aromatic moieties.

Table 1: Chemical and Physical Properties of **KHKI-01215**

Property	Value	Source
IUPAC Name	4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine	[1]
Molecular Formula	C ₂₄ H ₂₆ F ₃ IN ₆ O	[2]
Molecular Weight	598.40 g/mol	[2]
Appearance	White to off-white crystalline solid	General for pyrimidine derivatives
Solubility	Soluble in polar organic solvents such as methanol and ethanol. Moderately soluble in water.	General for 2-aminopyrimidine derivatives[3]
Melting Point	Not specified.	
Boiling Point	Not specified.	
Storage	Store at -20°C for long-term storage.	[2]

Biological Activity and Mechanism of Action

KHKI-01215 exhibits potent inhibitory activity against NUA2 and demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer cell lines such as SW480.

Table 2: Biological Activity of **KHKI-01215**

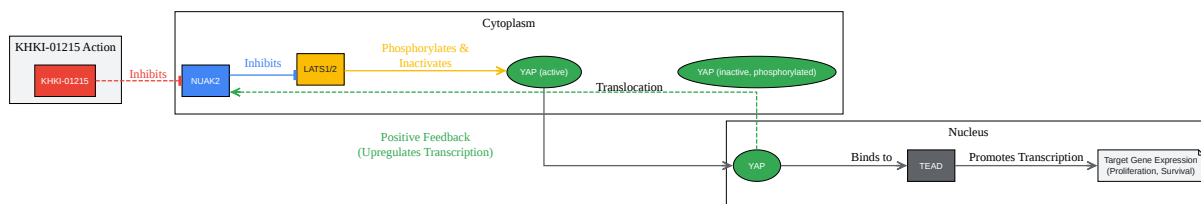
Assay	Parameter	Value	Cell Line	Source
NUAK2 Inhibition	IC ₅₀	0.052 μ M (52 nM)	-	[4]
Cell Proliferation	IC ₅₀	3.16 μ M	SW480	[4]
Apoptosis	-	Induced in SW480 cells	SW480	[4]

The NUAK2-YAP Signaling Pathway

KHKI-01215 exerts its anticancer effects by targeting the NUAK2-YAP signaling pathway. NUAK2 is a key upstream regulator of the Hippo signaling pathway effector YAP (Yes-associated protein). In a normal state, the Hippo pathway core kinases LATS1/2 phosphorylate and inactivate YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated.

NUAK2 can phosphorylate and inactivate LATS1/2, thereby preventing YAP phosphorylation. This allows YAP to translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). A positive feedback loop exists where YAP can also promote the transcription of NUAK2, further amplifying this pro-tumorigenic signaling.

KHKI-01215, by inhibiting NUAK2, restores the activity of LATS1/2, leading to the phosphorylation and inactivation of YAP. This effectively shuts down the downstream pro-survival signaling, resulting in decreased cancer cell proliferation and induction of apoptosis.



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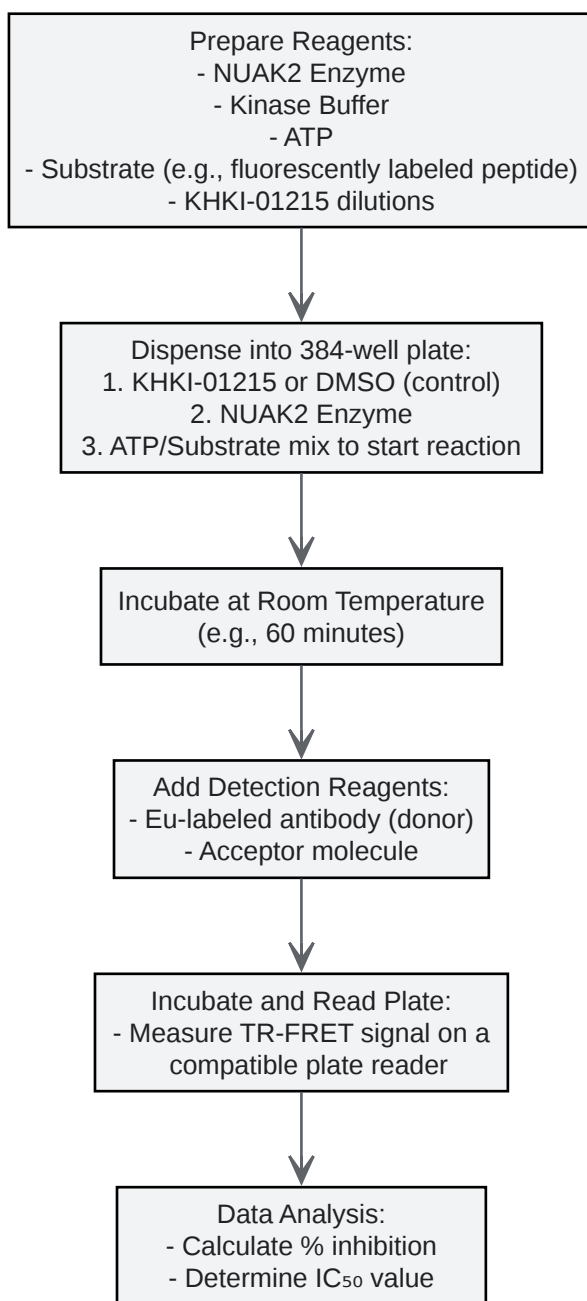
Diagram 1: KHKI-01215 Mechanism of Action in the NUA2-YAP Signaling Pathway.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the biological activity of **KHKI-01215**. These are based on standard laboratory procedures and the methodologies reported in the primary literature.

NUAK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of **KHKI-01215** to inhibit the enzymatic activity of NUA2.



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Diagram 2: Workflow for TR-FRET Based NUA2 Kinase Inhibition Assay.

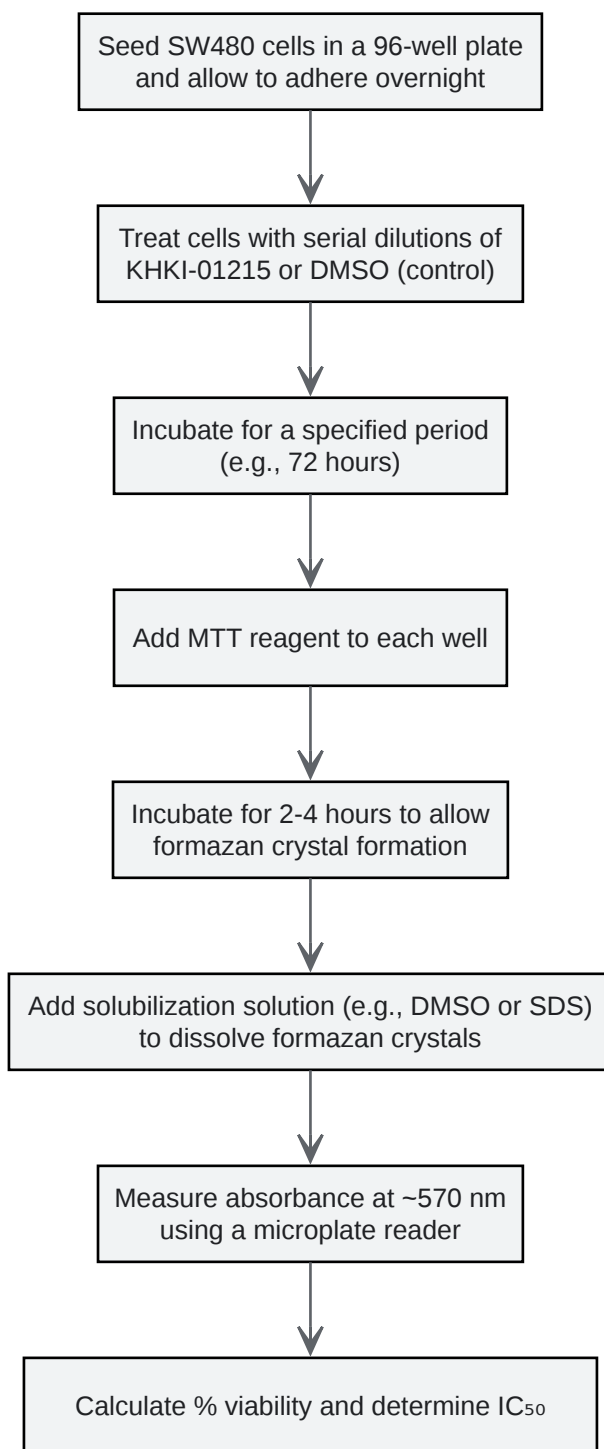
Protocol:

- **Reagent Preparation:** Prepare serial dilutions of **KHKI-01215** in DMSO. Prepare working solutions of recombinant NUA2 enzyme, a suitable kinase substrate, and ATP in kinase reaction buffer.

- **Reaction Setup:** In a 384-well plate, add **KHKI-01215** dilutions or DMSO as a control. Add the NUA2 enzyme and allow a brief pre-incubation.
- **Initiate Reaction:** Add the ATP and substrate mixture to initiate the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Detection:** Stop the reaction and add the detection reagents, which typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate (donor) and an acceptor molecule that binds to another part of the substrate.
- **Signal Measurement:** After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **KHKI-01215** relative to the DMSO control and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of **KHKI-01215** on the metabolic activity of SW480 cells, which is an indicator of cell viability and proliferation.



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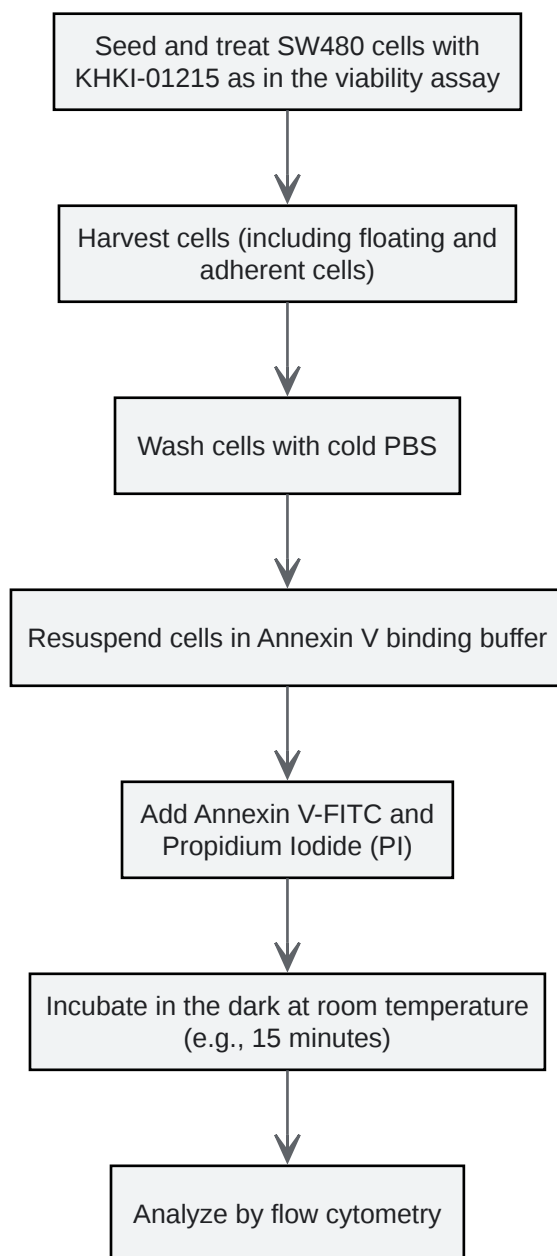
Diagram 3: Workflow for MTT Cell Viability Assay.

Protocol:

- **Cell Seeding:** Seed SW480 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Treatment:** Treat the cells with various concentrations of **KHKI-01215**. Include wells with DMSO as a vehicle control.
- **Incubation:** Incubate the treated cells for a specific duration (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control and determine the IC₅₀ value.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with **KHKI-01215**.



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Diagram 4: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

- Cell Treatment: Seed and treat SW480 cells with **KHKI-01215** for a predetermined time.
- Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

- **Washing:** Wash the collected cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark at room temperature for approximately 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.[7]

Kinase Selectivity Profiling

To assess the selectivity of **KHKI-01215**, a comprehensive kinase profiling assay such as KINOMEscan® is employed. This competition binding assay quantifies the interactions of the compound against a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding of the compound to the kinase. This allows for the identification of potential off-target effects and confirms the selectivity for NUA2.

Conclusion

KHKI-01215 is a valuable research tool for investigating the role of NUA2 in cancer biology. Its potent and selective inhibition of NUA2 and subsequent disruption of the YAP signaling pathway make it a promising candidate for further preclinical and clinical investigation as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued evaluation of **KHKI-01215** and other NUA2 inhibitors.

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